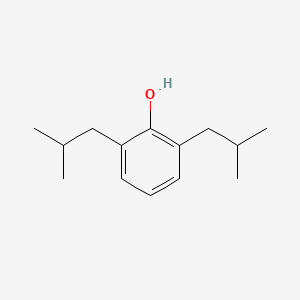

2,6-Diisobutylphenol

Description

Properties

CAS No. |

52348-51-3 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

2,6-bis(2-methylpropyl)phenol |

InChI |

InChI=1S/C14H22O/c1-10(2)8-12-6-5-7-13(14(12)15)9-11(3)4/h5-7,10-11,15H,8-9H2,1-4H3 |

InChI Key |

JRPBSTGRRSTANR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C(=CC=C1)CC(C)C)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Phenol Derivatives

A primary approach involves the alkylation of phenolic compounds with isobutyl halides or isobutylene under acidic or basic catalysis:

- Starting Material: Phenol or substituted phenols unsubstituted at 2,6-positions.

- Alkylating Agent: Isobutyl chloride or bromide; alternatively, isobutylene gas.

- Catalyst: Acidic catalysts such as Lewis acids or acidic/dehydrating media to promote electrophilic substitution.

- Conditions: Controlled temperature (typically 60–80°C) to favor di-substitution at 2,6-positions.

This method is analogous to processes described for 2,6-diisopropylphenol (Propofol) synthesis, where p-hydroxybenzoic acid is alkylated to give 4-hydroxy-3,5-diisopropyl benzoic acid, followed by decarboxylation to yield the phenol derivative. While this exact route is for diisopropylphenol, similar alkylation strategies are applicable for diisobutyl substitution.

Decarboxylation Route

- Step 1: Alkylation of p-hydroxybenzoic acid with isobutyl groups to yield 4-hydroxy-3,5-diisobutylbenzoic acid.

- Step 2: Decarboxylation of the alkylated benzoic acid in the presence of alkali metal hydroxide (e.g., sodium or potassium hydroxide) and a high boiling solvent (ethylene glycol, dimethylformamide, or dimethylacetamide) under inert atmosphere at elevated temperatures (120–160°C).

- Outcome: Formation of 2,6-diisobutylphenol with high purity after extraction and purification.

This method benefits from the high boiling solvent facilitating the decarboxylation temperature and the inert atmosphere minimizing impurities.

Direct Alkylation of Phenol

Direct alkylation of phenol with isobutyl halides in the presence of alkali metal hydroxides or other bases can also yield 2,6-diisobutylphenol. This method requires careful control to avoid monoalkylated or over-alkylated byproducts.

Reaction Conditions and Purification

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Alkylation Temperature | 60–80°C | To ensure selective di-substitution |

| Decarboxylation Temperature | 120–160°C | High boiling solvent required |

| Catalysts | Alkali metal hydroxides (NaOH, KOH) | Used in decarboxylation step |

| Solvents | Ethylene glycol, DMF, DMAc | High boiling solvents for decarboxylation |

| Atmosphere | Inert (e.g., nitrogen) | Reduces impurity formation |

| Purification | Extraction with hydrocarbons (toluene, xylene), washing with aqueous sodium bicarbonate and water, vacuum distillation | Removes monoalkylated and ether impurities |

Source: Adapted from 2,6-diisopropylphenol synthesis protocols

Impurities and Their Removal

During synthesis, common impurities include:

- Monoalkylated phenols (e.g., 2-(isobutyl)phenol).

- Ether impurities formed by alkylation of hydroxyl groups.

- Dimers or oligomers formed by oxidative coupling.

Removal strategies:

- Washing with solvent mixtures to remove ether and dimer impurities.

- Basification and aqueous washing to eliminate acidic byproducts.

- Final purification by vacuum distillation to achieve >99% purity.

These purification steps are critical, especially for pharmaceutical-grade material, ensuring the compound's suitability for sensitive applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation of Phenol | Phenol | Isobutyl halides, acid/base catalyst | 60–80°C, acidic/basic medium | Simple, direct | Risk of mono- or over-alkylation |

| Alkylation + Decarboxylation | p-Hydroxybenzoic acid | Isobutyl halides, NaOH/KOH | 60–65°C alkylation; 120–160°C decarboxylation | High purity, scalable | Multi-step, requires high temp |

| Direct Alkylation | Phenol | Isobutylene, base catalyst | Controlled temp, inert atmosphere | Potentially high yield | Requires careful control |

Research Findings and Literature Evaluation

- The most reliable and scalable method for producing highly pure 2,6-substituted phenols involves initial alkylation of hydroxybenzoic acid derivatives followed by decarboxylation. This approach minimizes impurities and allows for pharmaceutical-grade purity.

- Direct alkylation methods are well-documented for related phenols but require stringent control to avoid side reactions.

- Formaldehyde-based methylol derivatives preparation (e.g., 2,6-dimethylol phenols) provides insight into substituent effects and reaction kinetics but is less directly applicable to isobutyl substitution.

- No direct, detailed experimental protocols exclusively for 2,6-diisobutylphenol were found in open English literature, but analogous phenol alkylation methods provide a strong foundation for synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Diisobutylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The phenolic ring can be reduced under specific conditions.

Substitution: The isobutyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like halogens or nitro compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Cyclohexanol derivatives.

Substitution: Halogenated or nitro-substituted phenols

Scientific Research Applications

2,6-Diisobutylphenol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Diisobutylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The isobutyl groups provide hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes. These interactions can modulate enzymatic activity, gene expression, and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares 2,6-Diisobutylphenol with structurally similar dialkylphenols, emphasizing substituent effects on properties and applications:

Key Observations:

- Steric Effects: Larger substituents (e.g., tert-butyl, isobutyl) increase steric hindrance, reducing oxidative degradation in industrial settings. For example, 2,6-di-tert-butylphenol is widely used as an antioxidant due to its stability , while 2,6-diisobutylphenol’s branched structure favors polymerization in catalytic reactions .

- Biological Activity: Smaller substituents (e.g., isopropyl in 2,6-diisopropylphenol) enhance bioavailability and receptor interactions. Studies show 2,6-diisopropylphenol acts as an NMDA receptor antagonist, reducing post-ECT hippocampal glutamate (Glu) concentrations and Tau protein hyperphosphorylation, thereby improving cognitive function . In contrast, 2,6-diisobutylphenol’s bulkier groups likely limit blood-brain barrier penetration, making it less relevant in neuropharmacology.

Mechanistic Comparisons in Neuroprotection

- Glutamate Modulation: 2,6-Diisopropylphenol reduces hippocampal Glu levels by 30–40% post-ECT, mitigating excitotoxicity . This effect is attributed to NMDA receptor antagonism via inhibition of NR1 subunit phosphorylation .

- Tau Phosphorylation: Both 2,6-diisopropylphenol and NMDA receptor antagonists (e.g., MK-801) decrease Tau hyperphosphorylation by suppressing GSK-3β activity. However, 2,6-diisopropylphenol uniquely enhances Akt signaling, further inhibiting GSK-3β and improving synaptic plasticity .

- Contrast with tert-Butyl Analogs: Unlike 2,6-di-tert-butylphenol (used primarily as an antioxidant), 2,6-diisopropylphenol’s smaller substituents enable direct receptor interactions, highlighting the importance of substituent size in biological activity .

Industrial and Chemical Reactivity

Oxidation Reactions:

- 2,6-Diisobutylphenol: Forms polymers with distinct IR (1,200–1,250 cm⁻¹) and NMR (δ 6.7–7.2 ppm aromatic protons) profiles when oxidized with bismuthate .

- 2,6-Dimethylphenol: Oxidizes more readily due to reduced steric hindrance, yielding para-quinone derivatives.

- 2,6-Di-tert-butylphenol: Resists oxidation under similar conditions, making it ideal for stabilizing hydrocarbons .

Thermal Stability:

Isobutyl and tert-butyl substituents enhance thermal resistance compared to linear alkyl groups. For instance, 2,6-diisobutylphenol-based lubricants exhibit superior performance at high temperatures (>200°C) .

Biological Activity

2,6-Diisobutylphenol is an organic compound that has garnered attention due to its potential biological activities. This compound, a derivative of phenol, is characterized by two isobutyl groups attached to the 2 and 6 positions of the phenolic ring. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

2,6-Diisobutylphenol has the following chemical structure:

- Molecular Formula : C14H22O

- Molecular Weight : 206.33 g/mol

Antioxidant Activity

Research indicates that compounds similar to 2,6-Diisobutylphenol exhibit significant antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In studies, derivatives of isobutylphenol have shown enhanced antioxidant activity compared to their parent compounds.

- Study Findings : A study demonstrated that thiazolidine-4-one derivatives of ibuprofen (which share structural similarities with diisobutylphenol) exhibited radical scavenging abilities significantly greater than ibuprofen itself, suggesting that modifications in the phenolic structure can enhance antioxidant capacity .

| Compound | EC50 (µM) | Comparison to Ibuprofen |

|---|---|---|

| 4e (NO2 group) | 53.98 | 14x more active |

| 4m (NH2 group) | 58.84 | 13x more active |

| Ibuprofen | 773.67 | - |

Anti-inflammatory Effects

2,6-Diisobutylphenol and its derivatives have demonstrated anti-inflammatory properties. In vitro studies have shown that similar compounds can reduce inflammation markers and inhibit the production of pro-inflammatory cytokines.

- Case Study : A derivative of ibuprofen with an isobutyl group was evaluated for its anti-inflammatory effects using an adult zebrafish model. The study found significant reductions in inflammation when treated with the compound, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of 2,6-Diisobutylphenol have also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains.

- Research Findings : A study indicated that certain derivatives could potentiate the effects of antibiotics against multi-drug resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. This suggests that diisobutylphenol derivatives may enhance antibiotic efficacy through synergistic mechanisms .

The biological activities of 2,6-Diisobutylphenol can be attributed to several mechanisms:

- Radical Scavenging : The phenolic hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Synergistic Effects with Antibiotics : By interacting with bacterial efflux pumps or modifying cell membrane permeability, diisobutylphenol derivatives can enhance the effectiveness of existing antibiotics.

Q & A

Q. What controls are essential in kinetic studies of 2,6-Diisobutylphenol reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.